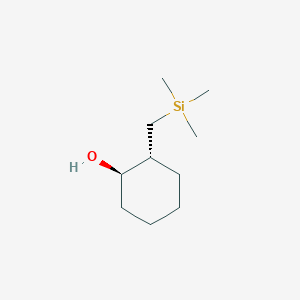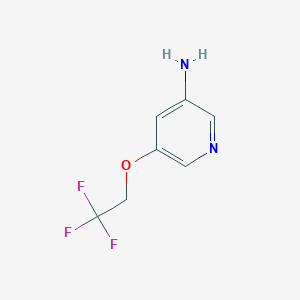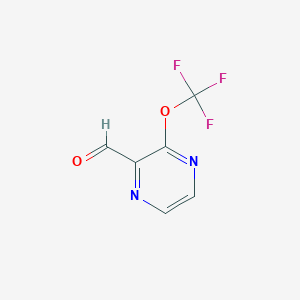
2-((4-Chloropyridin-2-yl)oxy)-N-methylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Chloropyridin-2-yl)oxy)-N-methylethanamine is a chemical compound that features a pyridine ring substituted with a chlorine atom and an ether linkage to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chloropyridin-2-yl)oxy)-N-methylethanamine typically involves the reaction of 4-chloropyridine with an appropriate ethanamine derivative. One common method is the nucleophilic substitution reaction where 4-chloropyridine is reacted with N-methylethanolamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((4-Chloropyridin-2-yl)oxy)-N-methylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-Chloropyridin-2-yl)oxy)-N-methylethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((4-Chloropyridin-2-yl)oxy)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-((4-Chloropyridin-2-yl)oxy)acetic acid: Similar structure but with an acetic acid group instead of an ethanamine group.
(4-Chloro-pyridin-2-yl)-methanol: Similar structure but with a methanol group instead of an ethanamine group.
Uniqueness
2-((4-Chloropyridin-2-yl)oxy)-N-methylethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1346708-17-5 |
|---|---|
Molecular Formula |
C8H11ClN2O |
Molecular Weight |
186.64 g/mol |
IUPAC Name |
2-(4-chloropyridin-2-yl)oxy-N-methylethanamine |
InChI |
InChI=1S/C8H11ClN2O/c1-10-4-5-12-8-6-7(9)2-3-11-8/h2-3,6,10H,4-5H2,1H3 |
InChI Key |
AOCMLFAYNRYYHT-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOC1=NC=CC(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[(4-Ethenylphenyl)methyl] ethanethioate](/img/structure/B11906833.png)
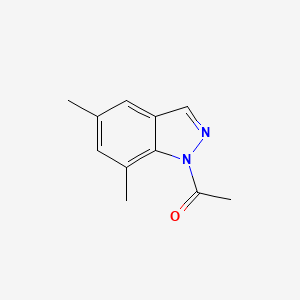



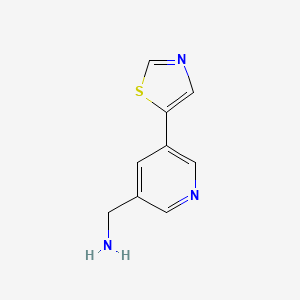
![1,2,3,4,7,8-Hexahydropyrido[4,3-d]pyrrolo[1,2-a]pyrimidin-10(6H)-one](/img/structure/B11906881.png)


